molecular formula C22H25NO5 B12702607 6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz(b,i)(1,6)oxazecinium hydrogen maleate CAS No. 85650-59-5

6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz(b,i)(1,6)oxazecinium hydrogen maleate

Cat. No.: B12702607
CAS No.: 85650-59-5
M. Wt: 383.4 g/mol
InChI Key: OZEXFQGIWSAAES-BTJKTKAUSA-N
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Description

6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate is a complex organic compound with a unique structure. It is characterized by its multiple aromatic rings and the presence of a tertiary amine and an ether group.

Preparation Methods

The synthesis of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate involves several stepsThe final step involves the reaction with maleic acid to form the hydrogen maleate salt .

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common reagents used in the synthesis include dimethyl sulfate, maleic acid, and various solvents .

Chemical Reactions Analysis

6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule.

Scientific Research Applications

6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and affect gene expression .

Comparison with Similar Compounds

6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate can be compared with other similar compounds, such as:

The uniqueness of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate lies in its specific structure and the presence of the hydrogen maleate salt, which may confer distinct chemical and biological properties .

Properties

CAS No.

85650-59-5

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

6,11-dimethyl-2-oxa-11-azoniatricyclo[12.4.0.03,8]octadeca-1(18),3(8),4,6,14,16-hexaene;(Z)-4-hydroxy-4-oxobut-2-enoate

InChI

InChI=1S/C18H21NO.C4H4O4/c1-14-7-8-18-16(13-14)10-12-19(2)11-9-15-5-3-4-6-17(15)20-18;5-3(6)1-2-4(7)8/h3-8,13H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

OZEXFQGIWSAAES-BTJKTKAUSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC3=CC=CC=C3CC[NH+](CC2)C.C(=C\C(=O)[O-])\C(=O)O

Canonical SMILES

CC1=CC2=C(C=C1)OC3=CC=CC=C3CC[NH+](CC2)C.C(=CC(=O)[O-])C(=O)O

Origin of Product

United States

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